![molecular formula C25H25N5O3 B2499322 (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 1207031-03-5](/img/structure/B2499322.png)
(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
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Description
(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A notable advancement in the synthesis of pyrazoline derivatives, closely related to the chemical structure , has been achieved through microwave-assisted synthesis. This method has proven to be environmentally friendly, efficient, and yields compounds with promising anti-inflammatory and antibacterial activities. The application of microwave irradiation significantly reduces reaction times and enhances yields, marking a substantial improvement over conventional synthesis methods (Ravula et al., 2016).
Biological Activities
Research into pyrazole derivatives has shown a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. For instance, novel pyrazole and isoxazole derivatives have demonstrated significant antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds in treating infectious diseases (Sanjeeva et al., 2022). Another study discovered potent anticancer activity among newly synthesized pyrazole derivatives, exceeding the efficacy of the reference drug doxorubicin in certain cases, thus indicating their potential in cancer therapy (Hafez et al., 2016).
Material Science and Corrosion Inhibition
In the field of materials science, specific derivatives structurally similar to the compound have been investigated for their corrosion inhibition properties. One study demonstrated the effective use of organic inhibitors derived from furan-2-carbonyl compounds in preventing mild steel corrosion in acidic media. These inhibitors show promise for industrial applications, offering a means to protect metals against corrosion, which is crucial for extending the lifespan of metal components and structures (Singaravelu et al., 2022).
properties
IUPAC Name |
[4-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-2-19-7-9-20(10-8-19)30-23(27-11-3-4-12-27)21(18-26-30)24(31)28-13-15-29(16-14-28)25(32)22-6-5-17-33-22/h3-12,17-18H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWTOOHGXFGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone |
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